3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 881078-55-3
VCID: VC21393696
InChI: InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3
SMILES: CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O
Molecular Formula: C25H25NO4
Molecular Weight: 403.5g/mol

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one

CAS No.: 881078-55-3

Cat. No.: VC21393696

Molecular Formula: C25H25NO4

Molecular Weight: 403.5g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one - 881078-55-3

Specification

CAS No. 881078-55-3
Molecular Formula C25H25NO4
Molecular Weight 403.5g/mol
IUPAC Name 3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Standard InChI InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3
Standard InChI Key UIBPMODMTWBXAR-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O
Canonical SMILES CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O

Introduction

Structural Analysis of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one

Core Indolin-2-one Scaffold

The indolin-2-one core provides a rigid framework that positions various functional groups in specific three-dimensional orientations. This scaffold contains an amide functionality (the lactam ring), which can participate in hydrogen bonding interactions with biological targets. The planarity of the oxindole ring system also facilitates π-π stacking interactions with aromatic residues in proteins, making it an excellent pharmacophore for designing bioactive molecules.

The indolin-2-one core's significance is evident from the numerous bioactive compounds containing this structure. For example, similar oxindole derivatives described in the search results have been synthesized and characterized, highlighting the importance of this scaffold . The synthesis procedures often involve creating the indolin-2-one framework before introducing the various substituents that contribute to specific biological activities.

Key Substituents and Their Significance

The compound features several important substituents that contribute to its unique chemical and biological properties:

Structural Comparison with Related Compounds

When comparing 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one with related compounds found in the search results, several structural similarities and differences become apparent:

CompoundCore Structure3-Position SubstituentsN-1 SubstituentOther Substituents
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-oneIndolin-2-oneHydroxy, 2-oxopropyl3-(naphthalen-2-yloxy)propyl7-methyl
3-hydroxy-3-(1H-indol-3-yl)-1-propylindolin-2-one Indolin-2-oneHydroxy, 1H-indol-3-ylPropylNone reported
5-(3,5-dimethyl-1,2-oxazol-4-yl)-3-thiophen-3-yl-1,3-dihydroindol-2-one Indolin-2-oneThiophen-3-ylHydrogen (1,3-dihydro)5-(3,5-dimethyl-1,2-oxazol-4-yl)
5-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-1H-indole-2,3-dione Indole-2,3-dioneOxo (ketone)Hydrogen5-(3,5-dimethyl-1,2-oxazol-4-yl), 7-methoxy

This comparison highlights the structural diversity within the indolin-2-one family and the unique combination of substituents present in 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one. While similar compounds exist, the specific arrangement of functional groups in this molecule creates a unique chemical entity with potentially distinctive biological properties.

Physicochemical Properties

Molecular Properties

Based on its structure, 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one would have the following approximate molecular properties:

PropertyValueNotes
Molecular FormulaC₂₅H₂₅NO₄Based on structural analysis
Molecular WeightApproximately 403.47 g/molCalculated from molecular formula
LogP (octanol-water partition coefficient)Approximately 4-5Due to the presence of lipophilic moieties (naphthalene, methyl) balanced by polar groups (hydroxy, ketone)
Number of H-bond Donors1The 3-hydroxy group
Number of H-bond Acceptors4Carbonyl oxygen (indolin-2-one), ketone oxygen (2-oxopropyl), ether oxygen, hydroxy oxygen
Number of Rotatable BondsApproximately 9Contributing to conformational flexibility
Topological Polar Surface Area (TPSA)Approximately 70-80 ŲBased on the oxygen and nitrogen-containing functional groups

These properties suggest that the compound would have moderate drug-likeness characteristics, with its lipophilicity potentially affecting solubility and permeability across biological membranes.

Solubility and Partition Characteristics

The compound contains both hydrophilic functional groups (hydroxy, ketone) and lipophilic moieties (naphthalene, methyl), resulting in an amphiphilic character. Based on its structure, the following solubility characteristics can be anticipated:

  • Aqueous Solubility: Likely poor water solubility due to the substantial lipophilic portions (naphthalene, methyl group, propyl linker). This is consistent with observations for similar compounds containing naphthyloxy groups, such as those described in search result , which often require organic solvents for dissolution.

  • Organic Solvent Solubility: Good solubility expected in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO). The compound would likely show excellent solubility in moderately polar solvents like dichloromethane and chloroform. This prediction aligns with the solvent systems used for similar compounds in the search results, where isopropyl acetate was used for extraction of naphthyloxy-containing compounds .

  • pH-Dependent Solubility: The presence of the 3-hydroxy group might confer some pH-dependent solubility characteristics, with potentially improved solubility at higher pH due to deprotonation of the hydroxyl group. This property could be relevant for formulation considerations if the compound were to be developed for pharmaceutical applications.

Stability and Reactivity

Several reactive functional groups in the molecule suggest the following stability and reactivity patterns:

Drawing from information in search result , which discusses the stability and purification of (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-thien-2-yl)propylamine, we might infer that compounds with naphthyloxy moieties require careful handling and may benefit from stabilization through salt formation or other techniques to improve their shelf-life and handling properties.

Synthetic Approaches and Preparation

Retrosynthetic Analysis

The synthesis of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one would likely involve multiple steps and careful consideration of the stereochemistry at the C-3 position. A potential retrosynthetic approach might involve:

  • N-alkylation of a preformed 3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one with an appropriate 3-(naphthalen-2-yloxy)propyl halide.

  • Introduction of the 2-oxopropyl group at the C-3 position of a 3-hydroxy-7-methylindolin-2-one via alkylation or similar reactions.

  • Preparation of 3-hydroxy-7-methylindolin-2-one as a key intermediate.

This approach would allow for the step-wise construction of the complex molecule, with opportunities to optimize each step and control the stereochemistry at the C-3 position.

Purification and Characterization

The purification of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one would likely involve multiple techniques to ensure high purity. Based on the methods described in search result for purifying naphthyloxy-containing compounds, potential purification approaches include:

  • Extraction: The compound could be extracted using appropriate organic solvents such as isopropyl acetate, as described for similar compounds . The search results mention extraction procedures using isopropyl acetate followed by washing with water, which could be adapted for the target compound.

  • Chromatography: Column chromatography using silica gel and appropriate solvent systems would likely be necessary to achieve high purity. The choice of mobile phase would depend on the polarity of the compound and any impurities present.

  • Recrystallization: Recrystallization from suitable solvent systems could provide highly pure material. The search results describe filtration and washing steps for similar compounds to obtain pure solids .

Characterization would involve various analytical techniques, with NMR spectroscopy being particularly important. Search result mentions characterization of 3-hydroxy-3-(1H-indol-3-yl)-1-propylindolin-2-one using 1H NMR, reporting specific chemical shifts for the various protons in the molecule. Similar detailed NMR analysis would be essential for confirming the structure of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one.

Biological Activity and Applications

Pharmacokinetic Considerations

The physicochemical properties of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one suggest the following pharmacokinetic characteristics:

Structure-Activity Relationship Studies

Key Structural Elements and Their Contributions

The structure of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one offers several opportunities for structure-activity relationship (SAR) studies to optimize its biological activities:

  • Indolin-2-one Core: This scaffold is essential for many biological activities and serves as a rigid framework that positions various substituents in specific orientations for target binding. The conservation of this core across numerous bioactive compounds, as seen in the search results , highlights its importance.

  • 3-Hydroxy Group: The hydroxyl group at C-3 likely contributes to hydrogen bonding interactions with biological targets. Based on similar compounds described in search result , this group might be crucial for certain activities. Modifying this group (e.g., esterification, etherification) could alter the compound's activity profile.

  • 3-(2-Oxopropyl) Group: The ketone-containing side chain at C-3 introduces additional functionality for target interactions. Modifications of this group (changing chain length, altering the position of the ketone, replacing with other functional groups) could fine-tune the compound's selectivity for specific targets.

  • 7-Methyl Group: This substituent on the benzene ring might influence the electronic properties of the aromatic system and provide steric effects. Replacing it with other groups (e.g., halogen, alkoxy, trifluoromethyl) could modulate the compound's lipophilicity and target interactions.

  • N-(3-(Naphthalen-2-yloxy)propyl) Group: This complex substituent likely contributes to lipophilicity and might engage in π-π stacking interactions with aromatic residues in target proteins. Various modifications to this group could be explored to optimize activity and pharmacokinetic properties.

PositionModificationPredicted Effect
3-HydroxyRemovalLikely decrease in hydrogen bonding interactions; potential loss of activity
3-HydroxyConversion to etherAltered hydrogen bonding profile; might maintain activity with different selectivity
3-(2-Oxopropyl)Varying chain lengthAltered spatial positioning of the ketone; might affect binding affinity
3-(2-Oxopropyl)Replacing ketone with other functional groupsChanged interaction profile; might alter selectivity for different targets
7-MethylReplacement with halogensIncreased electron-withdrawing effect; potential enhancement of certain activities
7-MethylReplacement with alkoxy groupsIntroduction of additional hydrogen bond acceptors; might improve interactions with certain targets
N-(3-(Naphthalen-2-yloxy)propyl)Varying linker lengthAltered spatial positioning of the naphthalene ring; might affect binding mode
N-(3-(Naphthalen-2-yloxy)propyl)Replacing naphthalene with other aromatic systemsChanged aromatic interaction profile; might alter selectivity
N-(3-(Naphthalen-2-yloxy)propyl)Introducing substituents on naphthaleneFine-tuning of electronic properties and steric effects; might optimize target interactions

These modifications would need to be synthesized and tested experimentally to establish clear structure-activity relationships and identify optimal structures for specific biological targets or therapeutic applications.

Comparison with Known SAR Studies

While the search results don't provide specific SAR studies on the exact compound, information from search results and on related indolin-2-one derivatives suggests that:

  • Substitution at the 3-position significantly impacts biological activity, with 3-hydroxy derivatives showing distinct activity profiles compared to other 3-substituted analogs. This is evident from the various 3-substituted indolin-2-one derivatives described in the search results .

  • N-substitution can dramatically alter the physicochemical properties and bioactivity of indolin-2-one derivatives, as evidenced by the variety of N-substituents in compounds described in search result . The N-(3-(naphthalen-2-yloxy)propyl) substituent in our target compound represents a unique N-substitution pattern that might confer specific properties.

  • Substitution on the benzene ring of the indolin-2-one core can modulate activity, with different substitution patterns leading to compounds with varying potency and selectivity. The 7-methyl substituent in our target compound represents one such modification that could influence its biological profile.

Systematic exploration of these structural elements through the synthesis and testing of analogs would be necessary to establish comprehensive structure-activity relationships for 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one and related compounds.

Analytical Methods for Characterization

Spectroscopic Characterization

Thorough spectroscopic characterization is essential for confirming the structure of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one and assessing its purity. Based on information from search result , which describes 1H NMR characterization of similar indolin-2-one derivatives, the following spectroscopic features would be expected:

¹H NMR Anticipated Key Signals:

  • 3-Hydroxy proton: A singlet at approximately δ 6.0-6.5 ppm

  • Aromatic protons from indolin-2-one: Multiple signals in the range δ 6.8-7.2 ppm

  • Aromatic protons from naphthalene: Multiple signals in the range δ 7.2-8.0 ppm

  • 7-Methyl protons: A singlet at approximately δ 2.2-2.4 ppm

  • 2-Oxopropyl CH₂ protons: A singlet at approximately δ 3.0-3.2 ppm

  • 2-Oxopropyl CH₃ protons: A singlet at approximately δ 2.0-2.2 ppm

  • N-(3-(Naphthalen-2-yloxy)propyl) CH₂ protons: Multiple multiplets in the range δ 1.8-4.0 ppm

This NMR characterization would be crucial for confirming the structure and purity of the compound. Search result provides examples of NMR characterization for similar compounds, such as 3-hydroxy-1-methyl-3-(2-methyl-1H-indol-3-yl)indolin-2-one, with specific chemical shifts reported for various protons.

Infrared (IR) Spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule, including:

  • O-H stretching (3-hydroxy): Broad band at approximately 3400-3500 cm⁻¹

  • C=O stretching (indolin-2-one): Strong band at approximately 1700-1720 cm⁻¹

  • C=O stretching (2-oxopropyl): Strong band at approximately 1710-1725 cm⁻¹

  • C-O stretching (ether and alcohol): Bands at approximately 1050-1250 cm⁻¹

  • Aromatic C=C stretching: Multiple bands at approximately 1450-1600 cm⁻¹

Search result mentions IR analysis for characterizing different forms of naphthyloxy-containing compounds, highlighting the utility of this technique for structural confirmation.

Chromatographic Analysis

Chromatographic methods would be valuable for assessing the purity of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one and monitoring its synthesis:

High-Performance Liquid Chromatography (HPLC) could be performed using:

  • Reverse-phase column (C18 or similar)

  • Mobile phase: Mixture of acetonitrile/methanol and water, possibly with buffer

  • Detection: UV detection at wavelengths corresponding to indolin-2-one and naphthalene absorption (approximately 254 nm and 280 nm)

Search result mentions HPLC analysis for determining the ratio of products and starting materials in reactions involving naphthyloxy compounds, underscoring the importance of this technique for monitoring reaction progress and product purity.

Thin-Layer Chromatography (TLC) would be useful for reaction monitoring and preliminary purity assessment:

  • Silica gel plates

  • Mobile phase: Mixtures of ethyl acetate, hexane, dichloromethane, or methanol

  • Visualization: UV light (254 nm and 365 nm) and chemical reagents

Search result mentions TLC for monitoring reactions involving indolin-2-one derivatives, highlighting its utility in synthetic work with these compounds.

X-ray Crystallography

If suitable crystals of 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one can be obtained, X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including:

  • Absolute configuration at the stereogenic C-3 center

  • Bond lengths and angles

  • Molecular conformation in the solid state

  • Intermolecular interactions in the crystal lattice

Search result mentions XRD analysis for characterizing different forms of (S)-N,N-dimethyl-(3-(1-naphthyloxy)-3-thien-2-yl)propylamine, suggesting that crystallographic methods can be valuable for compounds containing naphthyloxy moieties. The search result specifically mentions "Form C" and "Form E" characterized by XRD, highlighting the importance of this technique for distinguishing different solid-state forms of related compounds .

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